N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

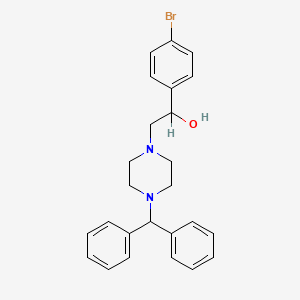

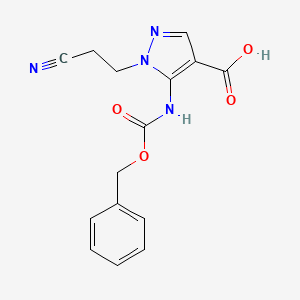

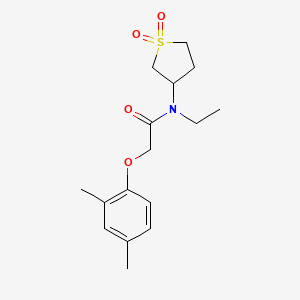

“N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide” is a chemical compound with the CAS Number: 939909-13-4 and a linear formula of C9H18N2O2 . It has a molecular weight of 186.25 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide” is 1S/C9H18N2O2/c1-2-10-9(13)11-6-4-3-5-8(11)7-12/h8,12H,2-7H2,1H3,(H,10,13) .Chemical Reactions Analysis

While specific chemical reactions involving “N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide” are not available, piperidine derivatives are known to undergo various intra- and intermolecular reactions .Physical And Chemical Properties Analysis

“N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide” is a solid compound . It has a molecular weight of 186.25 and a linear formula of C9H18N2O2 .Wissenschaftliche Forschungsanwendungen

Catalytic Processes

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide and its derivatives have been explored for their potential as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. Such reactions are crucial for synthesizing complex organic compounds. In particular, alkoxycarbonylpiperidines, which are structurally similar to N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide, have shown promising results when used in the aminocarbonylation of iodobenzene and iodoalkenes, producing carboxamides and ketocarboxamides under certain conditions (Takács et al., 2014).

Microwave-Assisted Synthesis

The compound and its related piperidine structures have been utilized in microwave-assisted synthesis processes, particularly in the amidation of specific carboxylate compounds. This approach leverages microwave energy to facilitate chemical reactions, enhancing efficiency and yield (Milosevic et al., 2015).

Synthesis of Alkaloids

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide derivatives have been employed in the synthesis of complex organic structures like alkaloids, including dumetorine and epidihydropinidine. These compounds are of interest due to their potential pharmacological activities (Passarella et al., 2009).

Modulation of Pharmacological Properties

Derivatives of piperidine carboxamides, akin to N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide, have been studied for their potential in modulating pharmacologically relevant properties. This includes investigating the impact of fluorine atom introduction on the basicity, lipophilicity, solubility, and oxidative degradation of these compounds (Vorberg et al., 2016).

Anticancer Potential

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide derivatives have been synthesized and evaluated for their anticancer properties. Specific derivatives have demonstrated promising results in inhibiting the growth of certain cancer cell lines, suggesting potential therapeutic applications (Rehman et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide”, is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-10-9(13)11-6-4-3-5-8(11)7-12/h8,12H,2-7H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKRAQURLLQFKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCCC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(hydroxymethyl)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2569788.png)

![2-methyl-5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}pyrazine](/img/structure/B2569791.png)

![[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2569795.png)

![N'-cyclopropanecarbonyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanehydrazide](/img/structure/B2569797.png)

![(8-Tert-butyl-1-oxa-4-azaspiro[4.5]decane-3,3-diyl)dimethanol](/img/structure/B2569802.png)